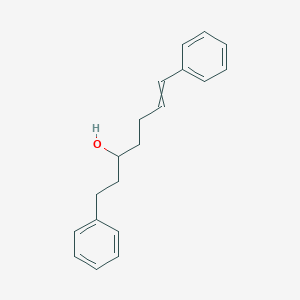
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridinyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the esterification of nicotinic acid, followed by oxidation, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the reaction conditions, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid (mCPBA), reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: These compounds also exhibit anti-tumor activities and CDK inhibitory properties.
2-(Pyridin-2-yl)Pyrimidine Derivatives: These compounds have been studied for their anti-fibrotic activities and potential as therapeutic agents.
Uniqueness
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
86212-51-3 |
|---|---|
Fórmula molecular |
C15H11N3S |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
4-phenyl-6-pyridin-2-yl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C15H11N3S/c19-15-17-13(11-6-2-1-3-7-11)10-14(18-15)12-8-4-5-9-16-12/h1-10H,(H,17,18,19) |
Clave InChI |
GXVNQIKIKHXIOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=S)NC(=C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



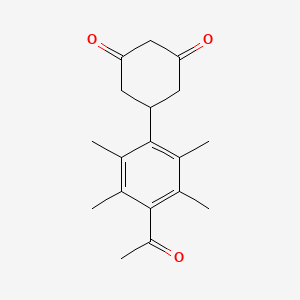
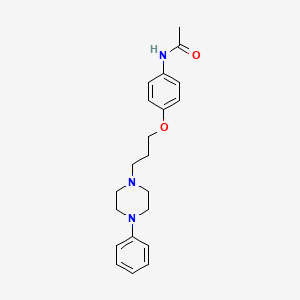

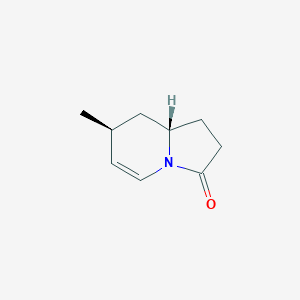
![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)

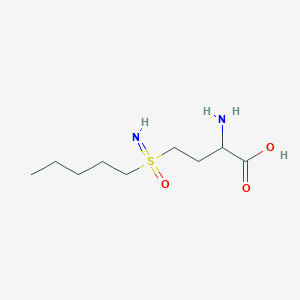
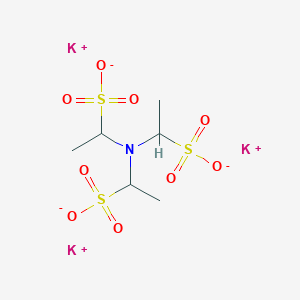
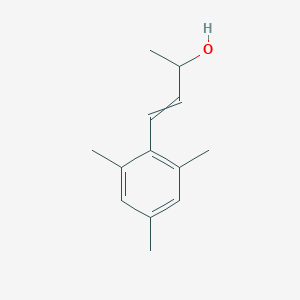
![3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14404380.png)
![1,8-Diazabicyclo[6.5.3]hexadecane](/img/structure/B14404382.png)
![({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14404385.png)
